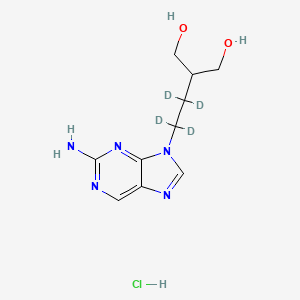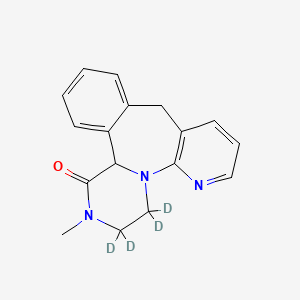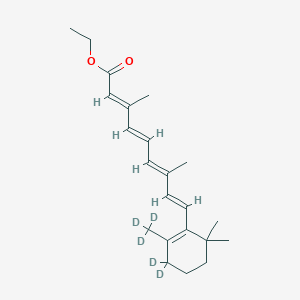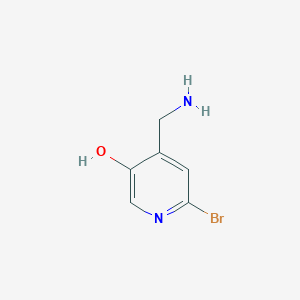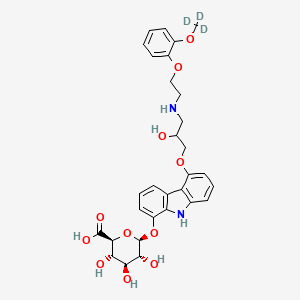
8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide: is a stable isotope-labeled compound derived from Carvedilol. It is primarily used in scientific research to study the metabolism and pharmacokinetics of Carvedilol, a non-selective beta-blocker used in the treatment of cardiovascular diseases. The compound has a molecular formula of C30H31D3N2O11 and a molecular weight of 601.616 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide involves multiple steps, starting with the deuteration of Carvedilol. The deuterated Carvedilol is then subjected to glucuronidation, where a glucuronic acid moiety is attached to the hydroxyl group at the 8th position. This process typically requires the use of glucuronosyltransferase enzymes or chemical catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards for research applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group at the 8th position is oxidized to form a ketone.
Reduction: Reduction reactions can convert the ketone back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is used as a reference standard in analytical chemistry to study the metabolism of Carvedilol. It helps in identifying and quantifying the metabolites of Carvedilol in biological samples .
Biology: In biological research, the compound is used to investigate the metabolic pathways of Carvedilol. It aids in understanding how the drug is processed in the body and its interaction with various enzymes .
Medicine: The compound is valuable in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Carvedilol. This information is crucial for optimizing drug dosing and minimizing side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control of Carvedilol formulations .
Mécanisme D'action
The mechanism of action of 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is primarily related to its role as a metabolite of Carvedilol. Carvedilol exerts its effects by blocking beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The glucuronidation of Carvedilol enhances its solubility and facilitates its excretion from the body. The labeled compound allows researchers to trace the metabolic pathways and understand the molecular targets and pathways involved in the drug’s action .
Comparaison Avec Des Composés Similaires
Carvedilol: The parent compound, used as a beta-blocker in cardiovascular diseases.
Carvedilol-d3: A deuterated form of Carvedilol used in metabolic studies.
Carvedilol Glucuronide: A metabolite of Carvedilol formed by glucuronidation.
Uniqueness: 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds and makes it a valuable tool in pharmacokinetic research .
Propriétés
Formule moléculaire |
C30H34N2O11 |
|---|---|
Poids moléculaire |
601.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O11/c1-39-19-8-2-3-9-20(19)40-13-12-31-14-16(33)15-41-21-10-5-7-18-23(21)17-6-4-11-22(24(17)32-18)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16?,25-,26-,27+,28-,30+/m0/s1/i1D3 |
Clé InChI |
VNOMSNHAOHVOPZ-HZNVIMMLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
SMILES canonique |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


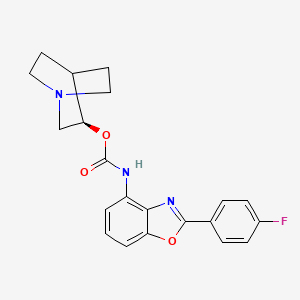

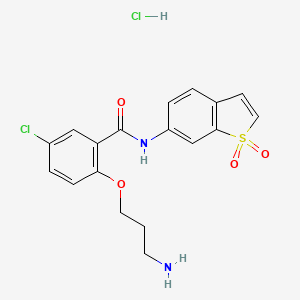
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)

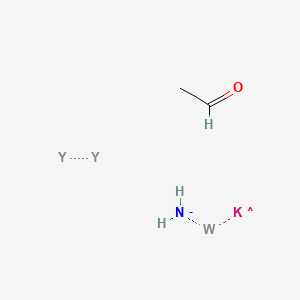
![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
